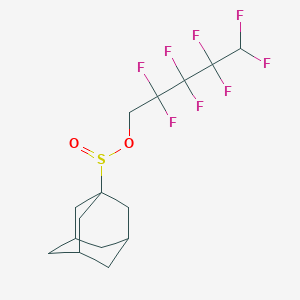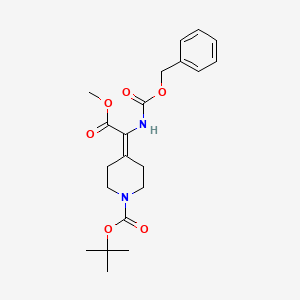
Cyclopentylmagnesium chloride
Descripción general
Descripción
Cyclopentylmagnesium chloride is an organometallic compound consisting of a cyclopentyl ring attached to a magnesium ion and a chloride ion . It is a highly reactive compound that can be used as a nucleophile in organic synthesis reactions.
Synthesis Analysis
Cyclopentylmagnesium chloride can be synthesized in several ways, including the reaction of cyclopentyl chloride with magnesium metal in the presence of ether or THF as a solvent .
Molecular Structure Analysis
The molecular formula of Cyclopentylmagnesium chloride is C5H9ClMg . The InChI key is GROGEABZCKQTJW-UHFFFAOYSA-M .
Chemical Reactions Analysis
Cyclopentylmagnesium chloride is a highly reactive compound that can react violently with water, air, and other oxidants . It has been used in the synthesis of novel pharmaceuticals, materials, and other compounds. It has also been used in the study of complex ion equilibria and complexometric titrations .
Physical And Chemical Properties Analysis
Cyclopentylmagnesium chloride is a white solid that is highly soluble in organic solvents such as ether, THF, and benzene. Its melting point is 130-135°C, and its boiling point is around 68°C. Its density is 0.878 g/mL , and its molecular weight is 128.88 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of 1,2-Disubstituted Cyclopentanes
Cyclopentylmagnesium chloride is utilized in the diastereoselective synthesis of various 1,2-disubstituted cyclopentanes. This process involves reacting cyclopentylmagnesium chloride with titanium(IV) isopropoxide at low temperatures, forming diisopropyloxy(η2-cyclopentene)titanium. This compound then reacts with electrophiles to produce cyclopentane rings with high diastereoselectivity, valuable in organic synthesis and pharmaceuticals (Cadoret, Retailleau, & Six, 2006).
Synthesis of α-Cyclopentylmandelic Acid
Cyclopentylmagnesium chloride has been employed in the synthesis of α-cyclopentylmandelic acid, a precursor to anticholinergic substances. A key step in this synthesis is the reaction of cyclopentylmagnesium chloride with phenylglyoxylate ester. Modifications to this procedure aim to improve yield by minimizing side reactions (Dobrina & Ioffe, 1977).
Alkaloid Synthesis via Titanium-Mediated Cyclization
In the field of alkaloid synthesis, cyclopentylmagnesium chloride plays a crucial role. It's used in a titanium-mediated cyclization process to create pyrrolizidine and indolizidine alkaloids. This method involves treating omega-vinyl imides with cyclopentylmagnesium chloride in the presence of a titanium complex, followed by a stereoselective reduction to produce the desired alkaloids (Kim, Kim, Lai, & Cha, 1999).
Metal-dependent Reaction Tuning in Organic Synthesis
Cyclopentylmagnesium chloride's reactivity can be tuned by changing the metal atom in the organometallic compound. This property is exploited in the synthesis of medicinally important compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid. The reaction's outcome varies between reduction and normal Grignard addition, depending on the metal present (Roy, Sharma, Mula, & Chattopadhyay, 2009).
Catalysis in Cross-Coupling Reactions
Cyclopentylmagnesium chloride is used in iron-amine-catalyzed cross-coupling reactions. Its performance in these reactions is determined by the chelate effect of the amine ligand, influencing the reactivity of the iron center. This application is crucial in organic synthesis and pharmaceuticals (Bedford, Brenner, Elorriaga, Harvey, & Nunn, 2016).
Safety and Hazards
Cyclopentylmagnesium chloride is extremely flammable and can react violently with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It may also cause damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Target of Action
The primary targets of cyclopentylmagnesium chloride are organic compounds with polar bonds, particularly carbonyl compounds . The highly reactive nature of the carbon-magnesium bond in cyclopentylmagnesium chloride allows it to interact with these compounds, facilitating various chemical transformations.
Mode of Action
Cyclopentylmagnesium chloride, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by nucleophilic addition, where the carbon-magnesium bond attacks the electrophilic carbon in the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds .
Biochemical Pathways
Cyclopentylmagnesium chloride is primarily used in the Grignard reaction, a cornerstone in organic chemistry . This reaction involves the nucleophilic addition of the Grignard reagent to a carbonyl compound, leading to the formation of secondary and tertiary alcohols. The Grignard reaction is a key step in many biochemical pathways for the synthesis of complex organic molecules.
Result of Action
The result of cyclopentylmagnesium chloride’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic molecules, including pharmaceuticals, polymers, and natural products.
Action Environment
The action of cyclopentylmagnesium chloride is highly dependent on the reaction environment. It is sensitive to moisture and air, undergoing rapid hydrolysis and oxidation . Therefore, Grignard reactions are typically carried out under an inert atmosphere (like nitrogen) and in anhydrous conditions . The choice of solvent is also crucial, with diethyl ether often used due to its ability to coordinate with the magnesium atom and enhance the reactivity of the Grignard reagent .
Propiedades
IUPAC Name |
magnesium;cyclopentane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVBIRNYZIHNE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylmagnesium chloride | |
CAS RN |
32916-51-1 | |
| Record name | Cyclopentylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3041510.png)










